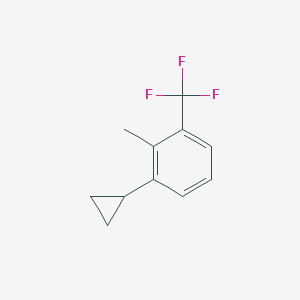
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol: is a complex organic compound with the molecular formula C37H40O5 and a molecular weight of 564.71 g/mol . This compound is extensively utilized in the pharmaceutical sector, showcasing remarkable research in combatting a myriad of ailments including cancer, inflammation, and microbial infections. Its unique structural composition makes it a promising candidate for drug development and specialized curative interventions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps in the synthetic route are:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Octa-1,7-diene Backbone: This involves the coupling of appropriate precursors to form the octa-1,7-diene backbone.
Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is introduced through a selective alkylation reaction.
Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It shows promise in the development of new drugs for treating cancer and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6-Tri-O-benzyl-3-benzyloxymethyl-octa-1,7-dien-3-ol
- (3S,4S,5R,6R)-3,4,5-tris (Benzyloxy)-6- ( (benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Uniqueness
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for pharmaceutical research and development.
Eigenschaften
Molekularformel |
C37H40O5 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
(3R,4S,5R,6S)-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)octa-1,7-dien-3-ol |
InChI |
InChI=1S/C37H40O5/c1-3-34(40-26-31-19-11-6-12-20-31)35(41-27-32-21-13-7-14-22-32)36(42-28-33-23-15-8-16-24-33)37(38,4-2)29-39-25-30-17-9-5-10-18-30/h3-24,34-36,38H,1-2,25-29H2/t34-,35+,36-,37+/m0/s1 |
InChI-Schlüssel |
AEPJZIOVZWPHCS-TWHRXLCVSA-N |
Isomerische SMILES |
C=C[C@@H]([C@H]([C@@H]([C@](COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C=CC(C(C(C(COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)


![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)



![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)

